

SA1-III stability and solubility for experimental use

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Compound of Interest

Compound Name: SA1-III

Cat. No.: B12370169

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Application Notes and Protocols: SA1-III Peptide

Audience: Researchers, scientists, and drug development professionals.

Topic: **SA1-III** Stability and Solubility for Experimental Use

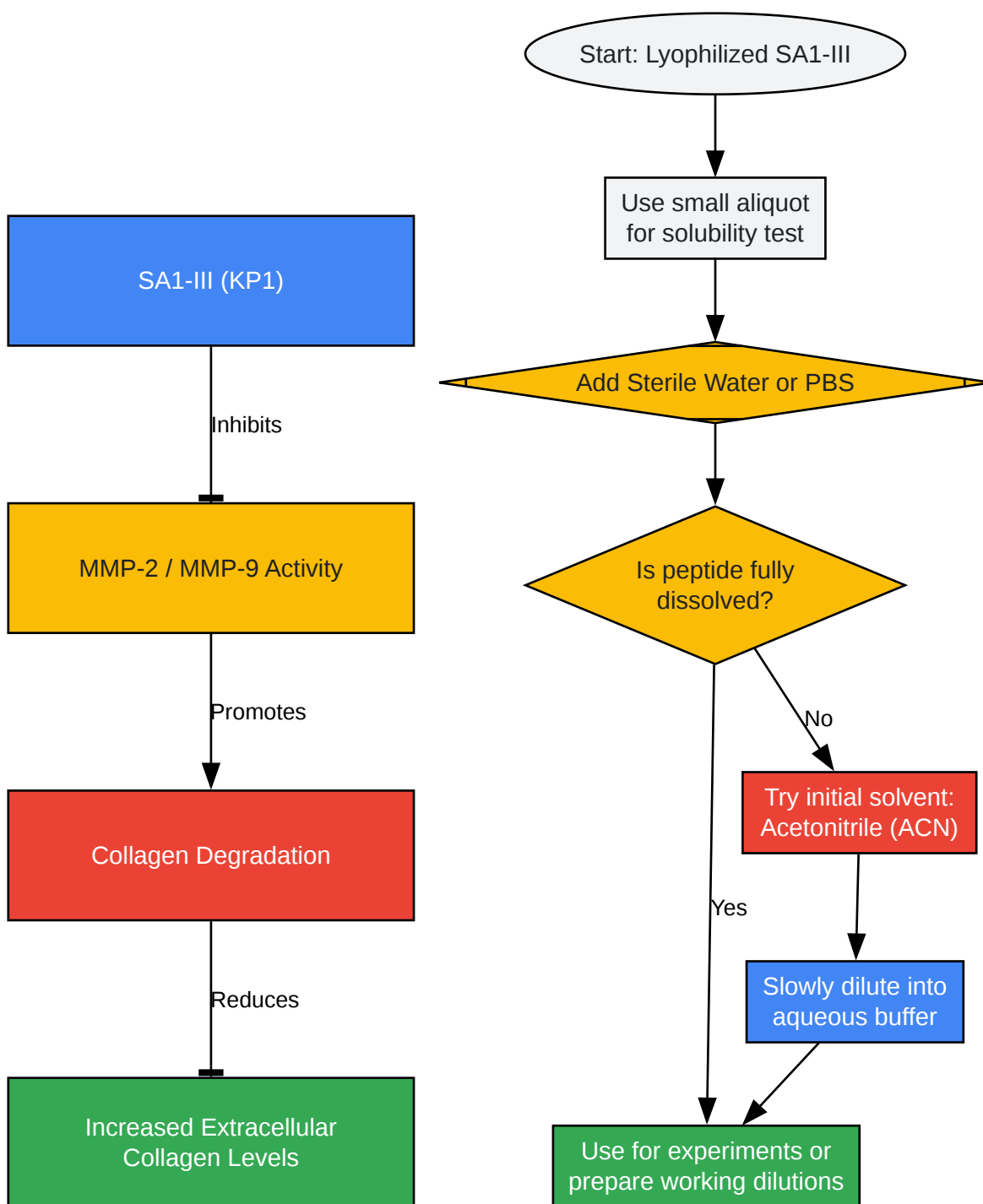
Product Information

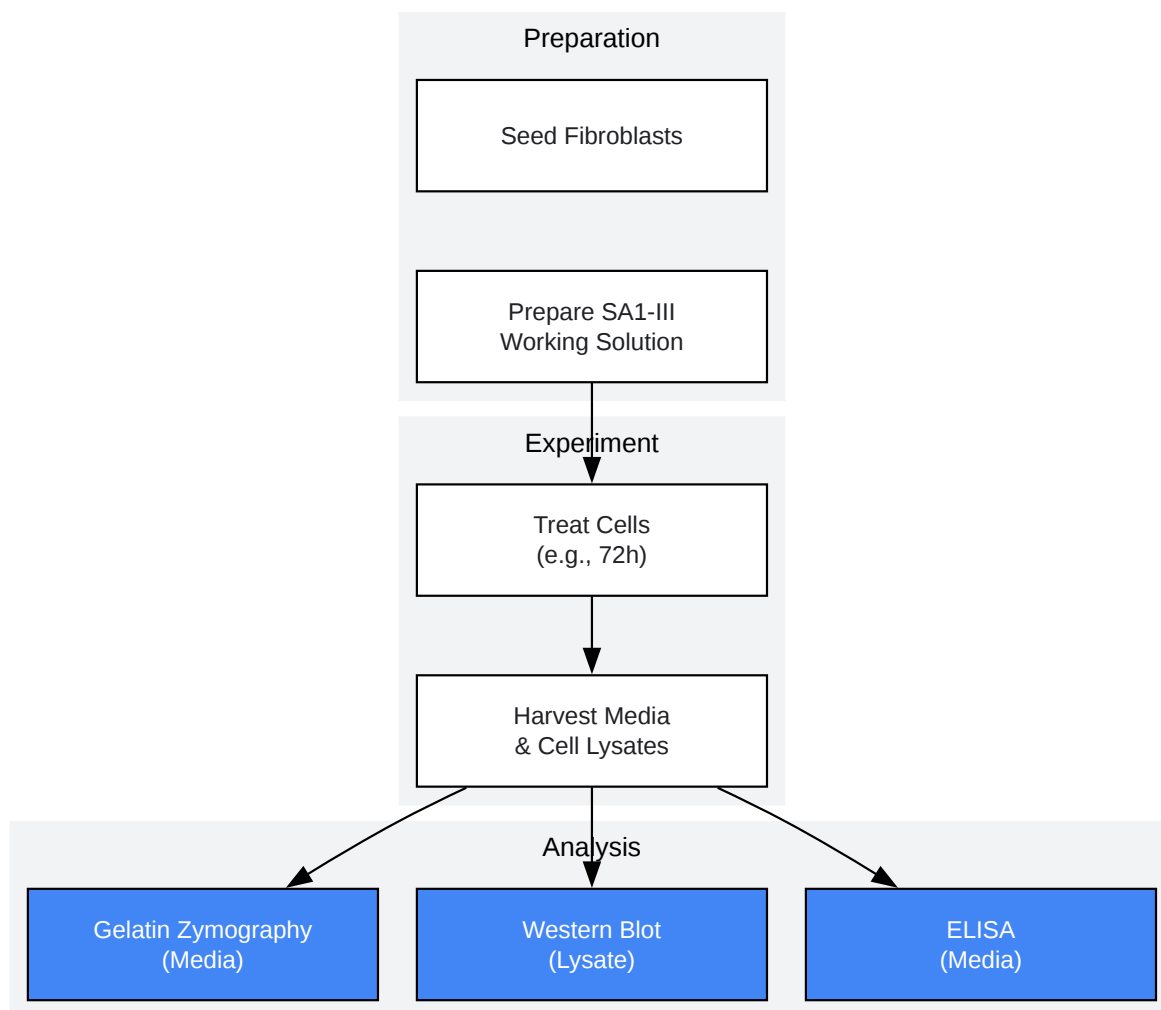
- Product Name: **SA1-III**
- Synonyms: KP1[1]
- Description: **SA1-III**, also known as KP1, is a first-in-class bioactive decapeptide formally derived from the C-terminal portion of serpin A1, a physiological inhibitor of neutrophil elastase.[2][3] It has been investigated for its effects on modulating collagen turnover.[2]
- Sequence: Ac-Met-Gly-Lys-Val-Val-Asn-Pro-Thr-Gln-Lys-NH₂[2]
- Appearance: Lyophilized white powder (typical for synthetic peptides).

Mechanism of Action

SA1-III primarily functions as a modulator of the extracellular matrix (ECM) by protecting collagen from enzymatic degradation. In vitro studies on human dermal fibroblasts have shown that **SA1-III** increases extracellular type I collagen levels. This is achieved mainly by reducing

the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are key enzymes in collagen degradation. The peptide has demonstrated minimal to no effect on collagen biosynthesis or on fibroblast proliferation, indicating its primary role is in the prevention of collagen breakdown rather than the stimulation of its production.





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References

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